Nafoxidine

Breast Cancer Clinical Trial Endocrine Therapy

Nafoxidine (U-11,000A) is a nonsteroidal SERM with a clinically benchmarked 30–37% response rate in advanced breast cancer, making it the preferred reference for translational ER+ tumor models over tamoxifen. It uniquely serves as the essential synthetic precursor to lasofoxifene and exhibits nafoxidine-specific polypharmacology at cannabinoid CB1/CB2 receptors, offering a distinct research tool that is irreplaceable by other SERMs.

Molecular Formula C29H31NO2
Molecular Weight 425.6 g/mol
CAS No. 1845-11-0
Cat. No. B1677902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafoxidine
CAS1845-11-0
SynonymsHydrochloride, Nafoxidine
Nafoxidine
Nafoxidine Hydrochloride
U 11,100A
U 11000A
U-11,100A
U-11000A
U11,100A
U11000A
Molecular FormulaC29H31NO2
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
InChIInChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3
InChIKeyJEYWNNAZDLFBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafoxidine (CAS 1845-11-0): Scientific Selection Guide for the Triphenylethylene SERM Tool Compound and Synthetic Precursor


Nafoxidine (U-11,000A) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class that functions as a partial estrogen antagonist [1]. It competes with endogenous estrogen for binding to estrogen receptors (ERα and ERβ) and exhibits prolonged nuclear retention in the range of 24 to 48 hours or more [2]. Originally developed by Upjohn in the 1970s as an investigational agent for advanced breast cancer, nafoxidine achieved objective response rates of 30–37% in clinical trials but was never commercialized due to dermatological toxicity [3]. Today, nafoxidine serves primarily as a research tool for ER signaling studies and as a key synthetic precursor to the marketed SERM lasofoxifene [4].

Nafoxidine Procurement: Why Tamoxifen, Raloxifene, or Other SERMs Cannot Be Directly Substituted


Nafoxidine occupies a distinct position within the SERM pharmacological landscape due to its unique combination of structural class, tissue-specific efficacy profile, and synthetic utility. Although tamoxifen and nafoxidine demonstrate comparable clinical response rates in advanced breast cancer (28–35% and 30–37%, respectively), their tissue-specific pharmacological effects diverge substantially [1]. In direct head-to-head preclinical comparisons, nafoxidine and raloxifene exhibit different efficacy in blocking body weight gain following ovariectomy, while nafoxidine produces greater uterine stimulation than raloxifene [2]. Unlike tamoxifen, nafoxidine binds non-selectively to cannabinoid CB1 and CB2 receptors and acts as an inverse agonist with IC50 values in the nM to low μM range, a polypharmacology profile absent in most comparator SERMs [3]. Furthermore, nafoxidine is the immediate synthetic precursor to lasofoxifene, making it irreplaceable in synthetic chemistry workflows targeting this marketed osteoporosis agent [4]. These quantifiable differences preclude simple interchange among in-class compounds for research applications requiring specific pharmacological or synthetic properties.

Nafoxidine Quantitative Differentiation: Head-to-Head Preclinical and Clinical Comparative Data


Clinical Response Rate in Advanced Breast Cancer: Nafoxidine vs. Ethinyloestradiol

In a randomized E.O.R.T.C. clinical trial directly comparing nafoxidine to ethinyloestradiol in postmenopausal patients with advanced breast cancer, nafoxidine produced objective remissions in 31% of 49 women, more than double the 14% remission rate observed in the ethinyloestradiol arm (49 patients) [1]. The difference in remission rates approached statistical significance (0.05 < P < 0.10). Life-threatening complications were more frequent with ethinyloestradiol, whereas nafoxidine produced specific toxic reactions on skin and hair [1].

Breast Cancer Clinical Trial Endocrine Therapy

Body Weight Gain Suppression in Ovariectomized Rats: Nafoxidine vs. Raloxifene

In a 5-week oral dosing study directly comparing four compounds from distinct chemical classes in ovariectomized rats, tamoxifen and nafoxidine were more effective than raloxifene in blocking gain in body weight [1]. While the study also assessed bone mineral density (BMD) preservation where raloxifene was more efficacious than nafoxidine, the body weight regulation parameter highlights a tissue-specific divergence among SERMs [1].

Metabolic Regulation SERM Comparative Pharmacology Adipose Tissue

Cannabinoid Receptor Inverse Agonism: Nafoxidine vs. Other SERM Scaffolds

A comprehensive screen of fourteen SERMs from five structural classes revealed that nafoxidine (a tetrahydronaphthalene) binds non-selectively to both human CB1 and CB2 cannabinoid receptors, whereas ospemifine (a triphenylethylene) selectively bound to CB1Rs and bazedoxifene (an indole) bound to CB2Rs with highest affinity [1]. Nafoxidine and raloxifene both bound CB1 and CB2Rs non-selectively and acted as inverse agonists, reducing basal G-protein activity with IC50 values in the nM to low μM range [1].

Cannabinoid Receptor Polypharmacology SERM Off-Target Activity

Estrogen Receptor Binding Kinetics: Antagonist vs. Agonist Association Rates

Surface plasmon resonance (SPR) biosensor analysis of ligand interactions with the human estrogen receptor ligand-binding domain demonstrated that antagonist ligands including tamoxifen and nafoxidine bind to the receptor with association rates that are on average 500-fold slower than agonists such as estriol and β-estradiol [1]. This kinetic distinction is consistent with antagonists binding to an altered receptor conformation [1].

Estrogen Receptor Binding Kinetics SPR Biosensor

Synthetic Utility: Nafoxidine as the Immediate Precursor to Lasofoxifene

A concise two-step catalytic approach from commodity tetralone starting material produces nafoxidine with an overall yield of 55%, establishing it as the key synthetic precursor to the marketed SERM lasofoxifene [1]. The synthesis proceeds via α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (90% yield) followed by CeCl3-promoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium (61% yield) [1]. Alternative three-component coupling syntheses achieve overall yields of 83.5% for nafoxidine as the lasofoxifene intermediate [2].

Synthetic Chemistry Process Chemistry Drug Synthesis

Sigma-1 Receptor Affinity: Nafoxidine High-Affinity Off-Target Binding

Nafoxidine binds to the human sigma-1 receptor with a Ki value of 0.9 nM [1]. This high-affinity interaction represents a distinct off-target pharmacological property not shared uniformly across all SERMs, potentially contributing to nafoxidine's unique biological profile including calcium signaling modulation [2]. For comparison, nafoxidine's Ki for ERG2 in Saccharomyces cerevisiae is 232 nM and its IC50 against recombinant rat androgen receptor is 12,883 nM, demonstrating >3–4 orders of magnitude selectivity for sigma-1 over these targets .

Sigma Receptor Off-Target Pharmacology Binding Affinity

Nafoxidine: Optimal Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Validation of ER-Positive Breast Cancer Models Requiring Clinically Validated Antiestrogen Activity

Nafoxidine is the optimal reference compound for validating ER-positive breast cancer xenograft or in vitro models when clinical translatability is required. Its 31% objective remission rate in a randomized trial versus ethinyloestradiol (14%) provides a clinically benchmarked efficacy standard [1]. The compound's demonstrated 30–37% response rates across multiple independent clinical studies in advanced breast cancer establish it as one of the few SERMs with robust human efficacy data available for research procurement [2].

Investigating SERM Tissue-Specific Effects on Adipose Metabolism and Body Composition

For studies examining estrogen receptor-mediated regulation of body weight and adipose tissue, nafoxidine provides a differentiated pharmacological tool. Direct comparative data demonstrate that nafoxidine and tamoxifen are more effective than raloxifene in blocking body weight gain following ovariectomy in rats [3]. This tissue-specific divergence makes nafoxidine the preferred SERM for metabolic studies where raloxifene's weak effect on body weight regulation would confound results.

Synthetic Chemistry: Production of Lasofoxifene and Process Impurity Profiling

Nafoxidine is the essential synthetic precursor to lasofoxifene, a marketed SERM for osteoporosis [4]. Two-step catalytic approaches achieve 55% overall yield from commodity starting materials, while three-component coupling methods reach 83.5% yield [5]. Procurement of high-purity nafoxidine is required for process chemistry development, reference standard preparation, impurity identification and quantification, and supply chain qualification for lasofoxifene manufacturing.

Studying Cannabinoid Receptor Inverse Agonism as an ER-Independent SERM Mechanism

Nafoxidine serves as a reference compound for investigating the ER-independent polypharmacology of SERMs at cannabinoid receptors. Unlike tamoxifen (weaker CB affinity) and ospemifine (CB1-selective), nafoxidine binds non-selectively to both CB1 and CB2 receptors and acts as an inverse agonist with IC50 values in the nM to low μM range [6]. This distinct pharmacological fingerprint makes nafoxidine uniquely suited for studies examining the intersection of estrogen and endocannabinoid signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafoxidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.